[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate
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Overview
Description
[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as amides, sulfonates, and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-methyl-3-aminopropanoic acid with 3-methylsulfonyloxypropanoic acid chloride in the presence of a base such as triethylamine. This reaction forms the amide bond.
Introduction of the Amino Group:
Formation of the Ketone Group: The final step involves the oxidation of the intermediate product to form the ketone group using an oxidizing agent such as potassium permanganate.
Methanesulfonation: The last step involves the reaction of the intermediate product with methanesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent and is being studied for its potential use in the treatment of various diseases.
Industry
In industry, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting certain enzymes and modulating protein-protein interactions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- [3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] ethylsulfonate
- [3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] butanesulfonate
Uniqueness
Compared to similar compounds, [3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate is unique due to its specific combination of functional groups. This unique structure allows for a broader range of chemical reactions and applications, making it a more versatile compound in various fields.
Properties
CAS No. |
23256-07-7 |
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Molecular Formula |
C12H24N2O8S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[3-[[2-methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O8S2/c1-10(8-13-11(15)4-6-21-23(2,17)18)9-14-12(16)5-7-22-24(3,19)20/h10H,4-9H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
RBWWRAKBBORWML-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCOS(=O)(=O)C)CNC(=O)CCOS(=O)(=O)C |
Origin of Product |
United States |
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